![molecular formula C19H20O3 B592639 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one CAS No. 1083200-79-6](/img/structure/B592639.png)
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
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Overview
Description
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3 . It is a pale yellow solid and can be used as a synthetic intermediate with biological activity . This compound is a diarylheptanoid and has been found in urine .
Synthesis Analysis
The preparation of 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one can be obtained by a multi-step synthesis method. A common method is obtained by sodium nitrite catalyzed condensation of meta-phenol and cyclohexanone .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is characterized by a hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 .Physical And Chemical Properties Analysis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a pale yellow solid . It has a molecular formula of C19H20O3 and a molecular weight of 296.36 .Scientific Research Applications
Cancer Treatment
This compound, also known as DHDK, is a novel curcuminoid analogue isolated from mistletoe. It exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It has shown excellent potential as an anticancer agent, especially for breast and lung cancer . The efficacy was further evaluated in vivo using MCF-7 breast cancer models .
Drug Synthesis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is widely used in the field of drug synthesis . It is often used to synthesize drugs or organic compounds containing similar structures .
Synthetic Materials
This compound is also used in synthetic materials as a raw material for coatings, plastics, and resins .
Antioxidant Activity
Curcuminoids like 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one have been found to perform important biological activities, such as anti-inflammatory, antioxidant, anticancer, antimicrobial, antihypertensive, and anticoagulant .
Inhibitor of SARS-CoV-2
1,7-bis(4-hydroxyphenyl)hept-1-en-3-one has been identified as a compound with outstanding inhibitory activity against SARS-CoV-2 .
Inhibition of Lipid Peroxidation
This compound has been found to inhibit lipid peroxidation more potently than alpha-tocopherol .
Mechanism of Action
Safety and Hazards
Specific toxicity data for 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one are rarely reported. As a chemical, it is necessary to take appropriate safety measures, such as wearing chemical protective gloves, glasses, and respiratory masks, to prevent contact with the skin, eyes, and respiratory tract . It is also advised to avoid breathing mist, gas, or vapors .
properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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